molecular formula C9H13N3OS B13248884 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine

Cat. No.: B13248884
M. Wt: 211.29 g/mol
InChI Key: QSGKPGTUUUUVTM-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities . Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties in a single molecule imparts a range of chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine typically involves the condensation of a thiazole derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazole and piperazine moieties, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3

InChI Key

QSGKPGTUUUUVTM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2=CSC=N2

Origin of Product

United States

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